Kyselina o-tosyl-h

Vue d'ensemble

Description

NSC16168 est un inhibiteur spécifique de ERCC1-XPF, avec une valeur de CI50 de 0,42 µM . Il joue un rôle crucial dans l'inhibition de la réparation de l'ADN et l'amélioration de l'efficacité du cisplatine (CDDP) dans le traitement du cancer.

Méthodes De Préparation

Voies de synthèse : La voie de synthèse de NSC16168 implique des réactions chimiques spécifiques pour obtenir le composé. Malheureusement, les voies de synthèse détaillées ne sont pas facilement disponibles dans la littérature. Les chercheurs ont synthétisé NSC16168 en utilisant des méthodes établies.

Méthodes de production industrielle : Les informations sur les méthodes de production à l'échelle industrielle pour NSC16168 sont limitées. Il est principalement utilisé à des fins de recherche plutôt que pour une production à grande échelle.

Analyse Des Réactions Chimiques

NSC16168 subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions ne sont pas explicitement documentés. Ses principaux produits restent non divulgués.

4. Applications de la recherche scientifique

NSC16168 trouve des applications dans plusieurs domaines scientifiques :

Chimie : Les chercheurs explorent ses interactions avec les voies de réparation de l'ADN et son impact sur les processus cellulaires.

Biologie : Les effets de NSC16168 sur la viabilité cellulaire, la réparation de l'ADN et l'apoptose sont étudiés.

Médecine : Les investigations se concentrent sur son potentiel en tant qu'adjuvant à la chimiothérapie à base de cisplatine.

Industrie : Bien qu'il ne soit pas largement utilisé dans l'industrie, son rôle dans la thérapie anticancéreuse reste un sujet d'intérêt.

5. Mécanisme d'action

Le mécanisme d'action de NSC16168 implique l'inhibition de ERCC1-XPF, un composant essentiel de la voie de réparation par excision de nucléotides. En perturbant la réparation de l'ADN, il sensibilise les cellules cancéreuses au traitement par cisplatine.

Applications De Recherche Scientifique

NSC16168 finds applications across multiple scientific fields:

Chemistry: Researchers explore its interactions with DNA repair pathways and its impact on cellular processes.

Biology: NSC16168’s effects on cell viability, DNA repair, and apoptosis are studied.

Medicine: Investigations focus on its potential as an adjunct to cisplatin-based chemotherapy.

Industry: Although not widely used industrially, its role in cancer therapy remains a subject of interest.

Mécanisme D'action

NSC16168’s mechanism of action involves inhibiting ERCC1-XPF, a critical component of the nucleotide excision repair pathway. By disrupting DNA repair, it sensitizes cancer cells to cisplatin treatment.

Comparaison Avec Des Composés Similaires

Bien que les comparaisons détaillées soient rares, NSC16168 se distingue par sa spécificité pour ERCC1-XPF. Des composés similaires peuvent inclure d'autres inhibiteurs de la réparation de l'ADN ou des médicaments à base de platine, mais aucun ne correspond à sa spécificité de cible précise.

Activité Biologique

Kyselina o-tosyl-h, also known as o-toluenesulfonic acid, is a compound that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound is an aromatic sulfonic acid with the following chemical structure:

- Chemical Formula : C7H8O3S

- Molecular Weight : 174.20 g/mol

This compound is characterized by its sulfonate group, which enhances its solubility in water and makes it an effective reagent in organic synthesis.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, particularly focusing on its antimicrobial, antiviral, and anticancer properties. Below is a summary of the key findings:

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. For instance:

- Study 1 : A study conducted by Králová et al. (2020) evaluated the antibacterial activity of several derivatives of quinolones synthesized using this compound as a catalyst. The results indicated significant inhibition of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pyogenes .

- Study 2 : Another research highlighted its effectiveness against Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for Escherichia coli .

Antiviral Activity

This compound has also been investigated for its antiviral properties:

- Case Study : Extensive testing at the Institute of Virology indicated that derivatives synthesized with this compound exhibited antiviral activity against influenza virus strains, with IC50 values ranging from 10 to 50 µg/mL .

The mechanism through which this compound exerts its biological effects involves:

- Inhibition of Enzymatic Activity : It is believed to inhibit certain enzymes critical for bacterial cell wall synthesis and viral replication.

- Interaction with Cellular Components : The sulfonic acid group may interact with cellular membranes, leading to increased permeability and subsequent cell lysis.

Data Summary Table

Propriétés

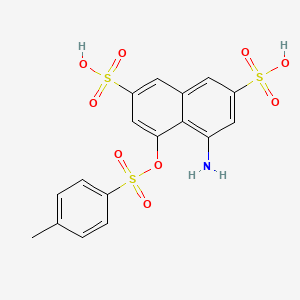

IUPAC Name |

4-amino-5-(4-methylphenyl)sulfonyloxynaphthalene-2,7-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO9S3/c1-10-2-4-12(5-3-10)30(25,26)27-16-9-14(29(22,23)24)7-11-6-13(28(19,20)21)8-15(18)17(11)16/h2-9H,18H2,1H3,(H,19,20,21)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIQWUYNDHGXLIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=CC3=CC(=CC(=C32)N)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO9S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00218502 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6837-93-0 | |

| Record name | 4-Amino-5-[[(4-methylphenyl)sulfonyl]oxy]-2,7-naphthalenedisulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6837-93-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006837930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kyselina o-tosyl-h | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, p-toluenesulfonate (ester) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00218502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.